Imibenconazole-debenzyl
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Overview
Description
Scientific Research Applications
Imibenconazole-debenzyl has several scientific research applications, including:
Environmental Analysis: It is used as a reference standard for the detection and quantification of pesticide residues in environmental samples.
Chemistry: The compound is used in studies involving organic synthesis and reaction mechanisms.
Biology and Medicine: Research involving the biological activity and potential therapeutic applications of imibenconazole derivatives.
Industry: Used in the development and testing of new pesticide formulations and other agrochemical products.
Safety and Hazards
Mechanism of Action
Target of Action
Imibenconazole-desbenzyl-oxon primarily targets the C14-demethylase (erg11/cyp51) enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Mode of Action
Imibenconazole-desbenzyl-oxon acts by inhibiting the C14-demethylase enzyme . This inhibition disrupts the biosynthesis of sterols, leading to alterations in the cell membrane’s structure and function . The disruption of these cellular processes can inhibit the growth of fungi and eventually lead to their death .
Biochemical Pathways
The primary biochemical pathway affected by Imibenconazole-desbenzyl-oxon is the sterol biosynthesis pathway . By inhibiting the C14-demethylase enzyme, the compound prevents the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . This disruption can lead to an accumulation of 14α-methyl sterols, which are toxic to fungi, and a decrease in levels of ergosterol .
Result of Action
The inhibition of sterol biosynthesis by Imibenconazole-desbenzyl-oxon leads to alterations in the fungal cell membrane’s structure and function . These changes can result in impaired cell growth and replication, leading to the death of the fungal cells .
Preparation Methods
The synthetic routes and reaction conditions for Imibenconazole-debenzyl are not extensively documented in publicly available sources. it is known that the compound is produced for use in environmental analysis and testing . Industrial production methods likely involve standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired chemical transformations.
Chemical Reactions Analysis
Imibenconazole-debenzyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Imibenconazole-debenzyl can be compared with other similar compounds, such as:
Imibenconazole: The parent compound, used as a fungicide in pesticide formulations.
Tebuconazole: Another triazole fungicide that inhibits sterol biosynthesis in fungi.
Propiconazole: A triazole fungicide with a similar mechanism of action, used to control fungal diseases in crops.
This compound is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to its parent compound and other similar fungicides .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUABSSUUOLEOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016613 |
Source
|
Record name | Imibenconazole-desbenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154221-27-9 |
Source
|
Record name | Imibenconazole-desbenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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